CFTRinh‑172 vs. Oxo‑172: Potency–Solubility Trade‑Off Quantified
CFTRinh‑172 demonstrates ~3.7‑fold greater CFTR inhibitory potency than its 2‑oxo analog Oxo‑172 (CFTR Inhibitor III), measured as inhibition of forskolin‑stimulated apical membrane chloride current in CFTR‑expressing FRT cells . However, Oxo‑172 provides ~25‑fold higher aqueous solubility (420 µM vs. 17 µM in PBS with 2% DMSO at 25 °C) . This trade‑off defines a clear user decision point: CFTRinh‑172 is the preferred choice when maximal target engagement is required at low concentrations, while Oxo‑172 may be considered only when aqueous solubility is the overriding formulation constraint.
| Evidence Dimension | CFTR‑mediated chloride current inhibition (IC50) and aqueous solubility |
|---|---|
| Target Compound Data | IC50 = 0.38 µM; aqueous solubility = 17 µM (PBS + 2% DMSO, 25°C) |
| Comparator Or Baseline | Oxo-172 (CFTR Inhibitor III; 2-oxo analog): IC50 = 1.4 µM; aqueous solubility = 420 µM |
| Quantified Difference | 3.7‑fold higher potency; 25‑fold lower aqueous solubility |
| Conditions | CFTR‑expressing FRT cells stimulated with 20 µM forskolin; solubility measured in PBS containing 2% DMSO at 25°C |
Why This Matters
Investigators prioritizing target engagement fidelity over solubility should select CFTRinh‑172; the numerical gap substantiates procurement decisions when protocol sensitivity demands the lowest possible IC50.
